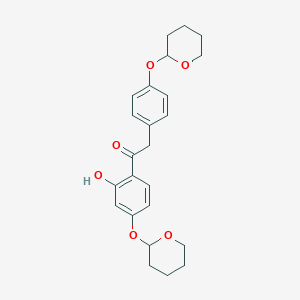
1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone
Overview
Description
1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone is a useful research compound. Its molecular formula is C24H28O6 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone , also known as CAS No. 111841-07-7 , is a synthetic derivative with potential biological activities. Its structure features a phenolic moiety linked to a tetrahydropyran group, which may influence its pharmacological properties. This article explores its biological activity, including anticancer effects, neuroprotective properties, and other relevant findings from recent studies.
The molecular formula of the compound is , with a molecular weight of approximately 236.26 g/mol. It is characterized as an off-white solid, and its synthesis involves the reaction of 2,3-dihydropyran with resacetophenone under acidic conditions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, research on chalcones and diarylpentanoids has demonstrated their ability to induce p53-dependent growth inhibition in human cancer cells . These findings suggest that the presence of specific functional groups, such as the tetrahydropyran moiety, may enhance selectivity and potency against cancer cell lines.
| Compound | GI50 (µM) | Selectivity Index |
|---|---|---|
| 1-(2-Hydroxy...) | TBD | TBD |
| Chalcone CM-M345 | 2.6 | Higher than control |
| Diarylpentanoid BP-C4 | 6.7 | Higher than control |
Neuroprotective Effects
The neuroprotective properties of similar compounds have been investigated in models of neurotoxicity. For example, certain derivatives have shown to protect neuronal cells from oxidative stress induced by corticosterone, enhancing cell viability in a dose-dependent manner . This suggests that compounds with similar structural features may also exhibit protective effects against neurodegenerative conditions.
Mechanistic Insights
The biological activity of these compounds is often linked to their ability to inhibit specific enzymes or pathways involved in cell proliferation and survival. For instance, the inhibition of histone deacetylases (HDACs) has been associated with the anticancer effects of various phenolic compounds . The incorporation of tetrahydropyran units could modulate these interactions, potentially leading to enhanced therapeutic efficacy.
Case Studies
-
Chalcone Analogues : A study investigated several chalcone analogues and their effects on cancer cell lines, revealing that modifications in the phenolic structure significantly influenced antiproliferative activity.
- Findings : Compounds with tetrahydropyran moieties exhibited improved selectivity for cancer cells over normal cells.
-
Neuroprotection in HT-22 Cells : Research into neuroprotective agents demonstrated that specific derivatives could significantly increase cell viability under oxidative stress conditions.
- Results : The optimal concentration for protective effects was identified at 12.5 µM, suggesting a potential therapeutic window for further exploration.
Properties
IUPAC Name |
1-[2-hydroxy-4-(oxan-2-yloxy)phenyl]-2-[4-(oxan-2-yloxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O6/c25-21(15-17-7-9-18(10-8-17)29-23-5-1-3-13-27-23)20-12-11-19(16-22(20)26)30-24-6-2-4-14-28-24/h7-12,16,23-24,26H,1-6,13-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTDXASPDWYLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)CC(=O)C3=C(C=C(C=C3)OC4CCCCO4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441611 | |
| Record name | 1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130064-21-0 | |
| Record name | 1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














